![molecular formula C21H22ClN3O3 B2361824 N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 896354-88-4](/img/structure/B2361824.png)
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a chemical compound with the molecular formula C21H22ClN3O3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms at the 1 and 3 positions . The compound also contains a chlorophenyl group attached to the quinazolinone core via an ethyl linker .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C21H22ClN3O3) and molecular weight (399.88).科学的研究の応用
Anticonvulsant Activity
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and its derivatives have been synthesized and evaluated for potential anticonvulsant activity. In a study by El Kayal et al. (2022), the compound showed a tendency for anticonvulsant activity, but it was not significant. The study highlighted the role of the cyclic amide fragment in the compound's anticonvulsant properties (El Kayal et al., 2022).
Hypotensive Agents
Another study by Eguchi et al. (1991) explored the synthesis of similar compounds with the aim of discovering new hypotensive agents. They found that certain derivatives exhibited significant activity in relaxing the blood vessels, suggesting potential use in managing hypertension (Eguchi et al., 1991).
Antimicrobial and Larvicidal Activity
Compounds structurally related to this compound have been synthesized for their antimicrobial and mosquito larvicidal properties. A study by Rajanarendar et al. (2010) reported that some synthesized compounds showed good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).
Antitumor and Antimonoamineoxidase Activity
In 2020, a study synthesized derivatives and found that these compounds possessed antitumor and antimonoamineoxidase activity, indicating potential in cancer therapy (Маркосян et al., 2020).
Antihypertensive Activity
Takai et al. (1986) synthesized derivatives with potential antihypertensive activity. They found that certain compounds produced strong hypotension in rat models, suggesting a role in managing high blood pressure (Takai et al., 1986).
Antitubercular and Antihistaminic Activity
Additional research by Pattan et al. (2006) and Alagarsamy & Parthiban (2012) focused on synthesizing derivatives for antitubercular and antihistaminic activity, respectively, expanding the potential therapeutic applications of these compounds (Pattan et al., 2006); (Alagarsamy & Parthiban, 2012).
Anticancer Activity
Another study by Abdel-Rahman (2006) reported the synthesis of compounds with potential anticancer activity, highlighting the versatility of these compounds in various therapeutic areas (Abdel-Rahman, 2006).
作用機序
While the specific mechanism of action for “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is not found in the retrieved data, a similar compound has shown anticonvulsant effects, reducing the mortality of mice in models of seizures induced by various substances. The mechanism of anticonvulsant action involved GABA-ergic, glycinergic, and adenosinergic pathways .
将来の方向性
The future directions for research on “N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds could involve further exploration of their anticonvulsant effects and potential therapeutic applications . Additionally, more research could be conducted to understand their synthesis processes, chemical reactions, and safety profiles.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-10-8-15(9-11-16)12-13-23-19(26)7-3-4-14-25-20(27)17-5-1-2-6-18(17)24-21(25)28/h1-2,5-6,8-11H,3-4,7,12-14H2,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFZKFYTUZBTAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl thiophene-2-carboxylate](/img/structure/B2361742.png)
![3-(4-Isopropylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2361743.png)
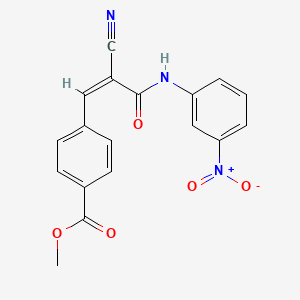
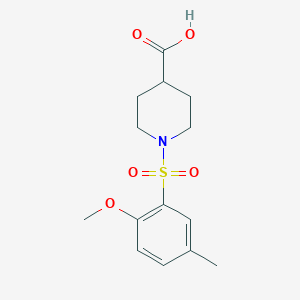
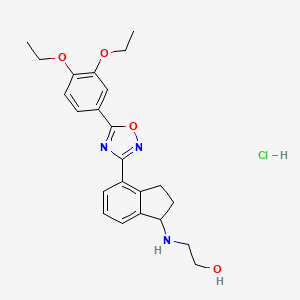
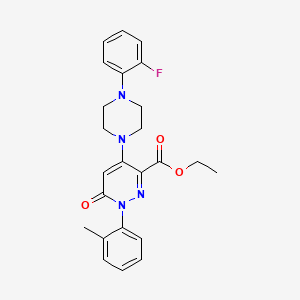
![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2361756.png)

![3-(3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-6-phenylpyridazine](/img/structure/B2361758.png)
![Methyl 4-((9-(2-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2361759.png)
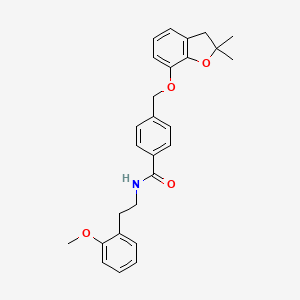
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2361761.png)
